Enzymatic Potency of Mtb-cyt-bd oxidase-IN-5 (1k) Compared to Lead Compound Aurachin D (1a)
Mtb-cyt-bd oxidase-IN-5 (compound 1k) inhibits Mtb cyt-bd oxidase with an IC50 of 0.37 µM, which represents a potent, nanomolar-range inhibition of the target enzyme [1]. This IC50 value is a direct measure of its affinity for the purified oxidase. The parent compound, aurachin D (1a), and other analogues in the series also show nanomolar inhibition, establishing this class of molecules as effective enzyme inhibitors [1].
| Evidence Dimension | Inhibition of Mtb cytochrome bd oxidase (IC50) |
|---|---|
| Target Compound Data | 0.37 µM |
| Comparator Or Baseline | Aurachin D (1a) and other potent analogues (e.g., 1d, 1g, 1t, 1u, 1v, 1w, 1x) exhibit nanomolar inhibition in the same assay [1]. |
| Quantified Difference | Comparable nanomolar potency; no significant difference reported for this specific parameter. |
| Conditions | In vitro enzyme inhibition assay using purified Mtb cyt-bd oxidase. |
Why This Matters
Confirms that the 7-fluoro substitution in compound 1k maintains the potent target engagement required for a valid chemical probe, ensuring the biological effects observed are due to cyt-bd inhibition.
- [1] Lawer A, et al. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase. ACS Med Chem Lett. 2022 Sep 26;13(10):1663-1669. View Source
